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molecular formula C12H15NO2 B1297519 3,4-Diethoxyphenylacetonitrile CAS No. 27472-21-5

3,4-Diethoxyphenylacetonitrile

Cat. No. B1297519
M. Wt: 205.25 g/mol
InChI Key: OBDKFHFLERWBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09366906B2

Procedure details

15.44 g (140 mmol) of bromoethane and 8.95 g (59 mmol) of 2-(3,4-Dihydroxyphenyl)-acetonitrile are dissolved in 120 mL of N,N-dimethylformamide. 19.39 g (140 mmol) of potassium carbonate and 0.97 g (6 mmol) of potassium iodide are added to the mixture and the resulting suspension is heated to 80° C. After 6 h the reaction mixture is cooled down to at least 30° C. Pour the suspension on 200 mL of icy water, stir for ca. 20 min and filter off. Digest the solid in 120 mL of water, neutralize with hydrochloric acid 25% stir for 30 min. The precipitate is filtered off, washed with water and dried under vacuum at r40° C. 4.72 g of 2-(3,4-diethoxyphenyl)-acetonitrile are obtained as a white powder (39.3% yield). This material proves chromatographically homogenous and displays spectral characteristics consistent with its assigned structure.
Quantity
15.44 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
19.39 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH3:3].[OH:4][C:5]1[CH:6]=[C:7]([CH2:12][C:13]#[N:14])[CH:8]=[CH:9][C:10]=1O.[C:15](=[O:18])([O-])[O-].[K+].[K+].[I-].[K+].[CH3:23]N(C)C=O>O>[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([CH2:12][C:13]#[N:14])[CH:8]=[CH:9][C:10]=1[O:18][CH2:15][CH3:23])[CH3:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.44 g
Type
reactant
Smiles
BrCC
Name
Quantity
8.95 g
Type
reactant
Smiles
OC=1C=C(C=CC1O)CC#N
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
19.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.97 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir for ca. 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 h the reaction mixture is cooled down to at least 30° C
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filter off
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at r40° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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